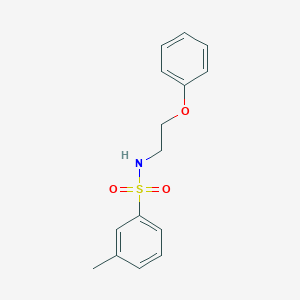

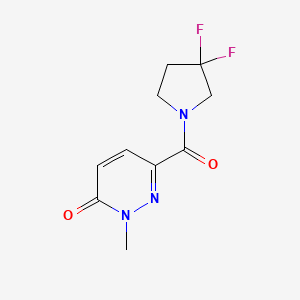

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The specific chemical reactions involving “3-methyl-N-(2-phenoxyethyl)benzenesulfonamide” are not detailed in the retrieved data. Benzenesulfonamide derivatives are known to exhibit a range of pharmacological activities .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the retrieved data. Similar compounds like “N-Methylbenzenesulfonamide” have a molecular weight of 171.217 Da .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Cancer Treatment

- A study by Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Receptor Agonists and Biochemical Research

- Research by Weber et al. (1998) identified a benzenesulfonamide derivative as a potent agonist for the human beta 3 adrenergic receptor, showing significant selectivity and potential for biochemical studies (Weber et al., 1998).

Neuropharmacology and Cognitive Enhancement

- Hirst et al. (2006) discussed SB-399885, a benzenesulfonamide derivative with high affinity for 5-HT(6) receptors. This compound has been shown to enhance cognitive properties and could be useful in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Treatment of Cerebral Vasospasm

- Zuccarello et al. (1996) examined the effectiveness of benzenesulfonamide derivatives in preventing cerebral vasospasm after subarachnoid hemorrhage. The study suggests potential applications of these compounds in treating vasospasm in humans (Zuccarello et al., 1996).

Hormone Receptor Antagonists

- Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal antagonists for the progesterone receptor. These compounds show promise for treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

Positron Emission Tomography (PET) Imaging

- Gao et al. (2014) synthesized a new benzenesulfonamide derivative for use as a PET radioligand. This compound shows potential in imaging studies, particularly for mapping CB2 receptors (Gao et al., 2014).

Cytotoxicity and Enzyme Inhibition

- Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and carbonic anhydrase inhibition, indicating potential applications in cancer research (Gul et al., 2016).

Phospholipase A2 Inhibition

- Oinuma et al. (1991) developed benzenesulfonamide derivatives as inhibitors of membrane-bound phospholipase A2. These compounds showed potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Environmental Chemistry

- Speltini et al. (2016) proposed a method for extracting benzenesulfonamide compounds from soil samples, emphasizing their environmental presence and impact (Speltini et al., 2016).

Polymer Chemistry

- Liu, Ko, and Lin (2001) studied a novel aluminum complex for the polymerization of ε-caprolactone and l-lactide, highlighting applications in polymer chemistry (Liu, Ko, & Lin, 2001).

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities . They often target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally work by inhibiting bacterial dna synthesis . They are competitive inhibitors, meaning they compete with natural substrates for binding to the enzyme’s active site .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption of folic acid synthesis affects the production of nucleotides and ultimately inhibits DNA replication .

Result of Action

The inhibition of bacterial dna synthesis by sulfonamides generally leads to the cessation of bacterial growth and replication .

Eigenschaften

IUPAC Name |

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-13-6-5-9-15(12-13)20(17,18)16-10-11-19-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOYIKXRHOHBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)